molecular formula C13H16O2 B091713 2-(3-Methoxyphenyl)cyclohexanone CAS No. 15547-89-4

2-(3-Methoxyphenyl)cyclohexanone

Cat. No. B091713
CAS RN: 15547-89-4
M. Wt: 204.26 g/mol
InChI Key: KACQSVYTBQDRGP-UHFFFAOYSA-N
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Patent
US04287212

Procedure details

A mixture of 261.8 g of 3-methoxybromobenzene in 500 ml of ether is added dropwise to a 34.0 g sample of magnesium in 600 ml of ether. To the reaction mixture is added a suitable catalyst and the mixture is heated vigorously to initiate the reaction. The prepared Grignard Reagent is cooled in an ice bath while 185.6 g of 2-chlorocyclohexanone in 500 ml of ether is introduced. The ether is removed and xylene added and the xylene solution is refluxed for 1 hour. The solution is poured over ice and dilute hydrochloric acid, the organic layer separated, the aqueous layer extracted with benzene, the organic layer and benzene extracts are combined and washed with dilute sodium hydroxide solution, dried, filtered, and the solvent removed leaving a red oil. The oil is vacuum distilled to give a clear pink liquid of 2-(3-methoxyphenyl)cyclohexanone.
Quantity
261.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
185.6 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][CH:8]=1.[Mg].Cl[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][C:13]1=[O:18]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]2=[O:18])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
261.8 g
Type
reactant
Smiles
COC=1C=C(C=CC1)Br
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
185.6 g
Type
reactant
Smiles
ClC1C(CCCC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture is added a suitable catalyst
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated vigorously
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
is introduced
CUSTOM
Type
CUSTOM
Details
The ether is removed
ADDITION
Type
ADDITION
Details
xylene added
TEMPERATURE
Type
TEMPERATURE
Details
the xylene solution is refluxed for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The solution is poured over ice and dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with benzene
WASH
Type
WASH
Details
washed with dilute sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
leaving a red oil
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.